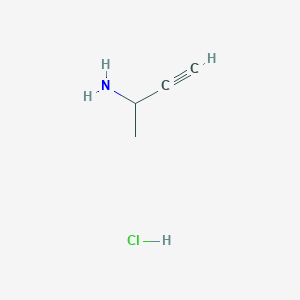

But-3-yn-2-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJBFJIMQKWSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505072 | |

| Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42105-26-0 | |

| Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-But-3-yn-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-But-3-yn-2-amine hydrochloride, a valuable chiral building block in organic synthesis and drug discovery. The document details a potential synthetic pathway and outlines the analytical techniques used to verify the structure, purity, and stereochemistry of the target compound.

Introduction

(S)-But-3-yn-2-amine, also known as (S)-1-methylprop-2-ynylamine, is a chiral propargylamine that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a stereocenter adjacent to an alkyne functionality, makes it a versatile precursor for the introduction of chirality and further molecular elaboration. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic transformations. This guide will focus on a plausible synthetic approach and the detailed characterization of (S)-But-3-yn-2-amine hydrochloride.

Synthesis of (S)-But-3-yn-2-amine Hydrochloride

The synthesis of enantiomerically pure (S)-But-3-yn-2-amine can be approached through several strategies, including asymmetric synthesis or the resolution of a racemic mixture. One common and effective method involves the use of a chiral auxiliary, such as a derivative of a chiral amine, to direct the stereochemical outcome of the reaction. A subsequent deprotection and salt formation step yields the desired hydrochloride salt.

A potential synthetic pathway is the diastereoselective addition of an alkynyl nucleophile to a chiral imine or imine equivalent derived from a readily available chiral amine.

Caption: Synthetic workflow for (S)-But-3-yn-2-amine hydrochloride.

Experimental Protocol: Synthesis

Materials:

-

Chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol)

-

Acetaldehyde

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Dehydrating agent (e.g., anhydrous magnesium sulfate)

-

Ethynylmagnesium bromide solution in THF

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Formation of the Chiral Imine: To a solution of the chiral amine auxiliary in an anhydrous solvent, add acetaldehyde dropwise at a low temperature (e.g., 0 °C). Stir the reaction mixture for a specified time, then add a dehydrating agent. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude chiral imine.

-

Diastereoselective Alkynylation: Dissolve the crude chiral imine in an anhydrous solvent and cool the solution to a low temperature (e.g., -78 °C). Add the ethynylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Work-up and Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Auxiliary Cleavage (Deprotection): Treat the crude product with an acidic solution to cleave the chiral auxiliary. Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the free amine into an organic solvent.

-

Formation of the Hydrochloride Salt: To a solution of the purified (S)-But-3-yn-2-amine in an appropriate solvent (e.g., diethyl ether), add a solution of hydrochloric acid in an organic solvent (e.g., ethanol or diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-But-3-yn-2-amine hydrochloride as a solid.

Characterization of (S)-But-3-yn-2-amine Hydrochloride

The structure, purity, and stereochemistry of the synthesized (S)-But-3-yn-2-amine hydrochloride must be confirmed through various analytical techniques.

Caption: Characterization workflow for (S)-But-3-yn-2-amine hydrochloride.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClN | |

| Molecular Weight | 105.57 g/mol | |

| CAS Number | 1414960-66-9 | |

| Appearance | Solid | [1] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for confirming the proton environment in the molecule. The expected signals for (S)-But-3-yn-2-amine hydrochloride would include: a doublet for the methyl protons, a multiplet for the methine proton, a singlet for the acetylenic proton, and a broad signal for the ammonium protons.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals would correspond to the methyl carbon, the methine carbon, and the two sp-hybridized carbons of the alkyne.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present. Characteristic absorption bands for (S)-But-3-yn-2-amine hydrochloride would include: N-H stretching of the ammonium salt, C-H stretching of the alkyne, C≡C stretching, and C-H bending vibrations.

3.2.4. Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the free base, (S)-But-3-yn-2-amine, the molecular ion peak would be expected at m/z = 69.11.[2]

Table of Expected Spectroscopic Data:

| Technique | Functional Group/Proton | Expected Chemical Shift/Frequency |

| ¹H NMR | -CH₃ | Doublet |

| -CH(NH₃⁺)- | Multiplet | |

| -C≡CH | Singlet | |

| -NH₃⁺ | Broad Singlet | |

| ¹³C NMR | -CH₃ | ~10-25 ppm |

| -CH(NH₃⁺)- | ~30-50 ppm | |

| -C≡CH | ~70-90 ppm | |

| -C≡CH | ~70-90 ppm | |

| FTIR (cm⁻¹) | N-H Stretch (Ammonium) | Broad, ~3000-2800 |

| C-H Stretch (Alkyne) | ~3300 | |

| C≡C Stretch (Alkyne) | ~2100 (weak) |

Chiral and Thermal Analysis

3.3.1. Optical Rotation

The specific rotation is a critical parameter to confirm the enantiomeric purity of the synthesized compound. A non-zero value indicates the presence of a single enantiomer in excess. The sign of the rotation (+ or -) depends on the specific enantiomer and the experimental conditions (solvent, concentration, wavelength, and temperature).

3.3.2. Melting Point

The melting point is a useful indicator of the purity of the crystalline hydrochloride salt. A sharp melting range suggests a high degree of purity.

Safety Information

(S)-But-3-yn-2-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined a potential synthetic route and a comprehensive characterization protocol for (S)-But-3-yn-2-amine hydrochloride. The successful synthesis and thorough characterization of this chiral building block are essential for its effective application in the development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided experimental framework and data tables serve as a valuable resource for researchers engaged in the synthesis and utilization of this important chiral amine.

References

An In-depth Technical Guide to But-3-yn-2-amine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-2-amine hydrochloride is a chemical compound of interest in various scientific domains, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of but-3-yn-2-amine. It is a solid at room temperature and finds utility as a building block in the synthesis of more complex molecules.[1] The hydrochloride form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClN | [2] |

| Molecular Weight | 105.57 g/mol | [3] |

| IUPAC Name | but-3-yn-2-amine;hydrochloride | [2] |

| Synonyms | 1-Methyl-2-propynylamine hydrochloride, 2-Amino-3-butyne hydrochloride | [4] |

| CAS Number | 42105-26-0 | [4] |

| Melting Point | 166-169 °C (recrystallized from methanol, ethanol, ethyl acetate) | [4] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥97% | [3][4] |

| Storage Conditions | 4°C, protect from light | [3][5] |

Chemical Structure

The chemical structure of this compound consists of a four-carbon chain containing a terminal alkyne group and an amine group at the second carbon. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.

SMILES: CC(C#C)N.Cl[2]

InChI: InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H[2]

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis of Primary Amines

A common method for the synthesis of primary amines is the Gabriel synthesis . This method involves the alkylation of potassium phthalimide with an appropriate alkyl halide, followed by hydrazinolysis to release the primary amine. For But-3-yn-2-amine, this would involve using 2-halobut-3-yne as the alkylating agent.

Workflow for Gabriel Synthesis:

Caption: Generalized workflow for the Gabriel synthesis of a primary amine.

Formation of the Hydrochloride Salt

Once the free amine is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is typically achieved by dissolving the amine in a suitable organic solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) or by bubbling hydrogen chloride gas through the solution. The hydrochloride salt, being less soluble in many organic solvents than the free amine, will precipitate out and can be collected by filtration.

Purification by Recrystallization

The purity of this compound can be enhanced by recrystallization.[4] The choice of solvent is crucial for effective purification. A suitable solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For amine hydrochlorides, polar solvents or solvent mixtures are often employed. The melting point is reported after recrystallization from methanol, ethanol, or ethyl acetate, suggesting these as potential solvents for purification.[4]

General Recrystallization Workflow:

Caption: A generalized workflow for the purification of a solid by recrystallization.

Spectroscopic Data

While specific spectra for this compound were not found in the searched literature, the expected spectroscopic characteristics can be inferred from the known properties of primary amines and alkynes.

Infrared (IR) Spectroscopy

As a primary amine hydrochloride, the IR spectrum is expected to show characteristic absorptions for the ammonium group (R-NH₃⁺). These typically appear as a broad band in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations. The C-H stretching of the methyl and methine groups will also appear in this region. The terminal alkyne C≡C-H stretch is expected as a sharp, medium intensity band around 3300 cm⁻¹. The C≡C triple bond stretch should appear as a weak band around 2100-2260 cm⁻¹. The N-H bending vibrations of the ammonium group are expected in the 1600-1500 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the terminal alkyne (C≡C-H) is expected to appear as a singlet or a narrow multiplet around δ 2.0-3.0 ppm. The proton on the carbon bearing the amino group (CH-NH₃⁺) would likely be a quartet coupled to the methyl protons, appearing further downfield due to the electron-withdrawing effect of the ammonium group. The methyl protons (CH₃) would appear as a doublet. The protons on the nitrogen (NH₃⁺) would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.[7]

-

¹³C NMR: The two carbons of the alkyne group are expected to have characteristic chemical shifts in the range of δ 65-90 ppm. The carbon attached to the nitrogen (C-NH₃⁺) would be deshielded and appear downfield. The methyl carbon would appear at a more upfield position.

Mass Spectrometry

For the free base, But-3-yn-2-amine, the mass spectrum would likely show a molecular ion peak (M⁺) corresponding to its molecular weight (69.11 g/mol ).[8] A common fragmentation pattern for amines is alpha-cleavage, which would involve the loss of a methyl radical to give a prominent fragment ion.[7]

Potential Applications and Biological Relevance

This compound and related propargylamine derivatives are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors. The propargylamine moiety is a key pharmacophore in several marketed drugs, including monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease.

While specific studies detailing the biological activity of this compound are limited in the public domain, its structural motifs suggest potential for investigation in several areas:

-

Enzyme Inhibition: The terminal alkyne can act as a reactive handle for covalent modification of enzyme active sites. This makes it a candidate for screening against various enzyme targets.

-

Drug Discovery: As a small, functionalized building block, it can be incorporated into larger molecules to explore structure-activity relationships in drug design.[1]

-

Neurological Disorders: Given the prevalence of the propargylamine scaffold in neuroactive compounds, this molecule could be a starting point for the development of new agents targeting neurological pathways.

It is important to note that while some commercial suppliers mention its potential use in Alzheimer's disease and cancer research, specific, peer-reviewed studies supporting these claims for this compound were not identified in the conducted searches.

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable chemical entity with a unique combination of functional groups that make it an attractive building block for organic synthesis and a potential lead for drug discovery. This guide has summarized its key chemical and physical properties, structural features, and potential areas of application. Further research is warranted to fully elucidate its biological activity and to develop detailed and optimized experimental protocols for its synthesis and purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H8ClN | CID 12632905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. biosynce.com [biosynce.com]

- 5. This compound | 42105-26-0 [sigmaaldrich.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of But-3-yn-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of But-3-yn-2-amine hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who may be working with or considering this compound for their research. This document summarizes key physical data, outlines experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical Properties

This compound is a solid organic compound. Its core physical and chemical identifiers are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN | |

| Molecular Weight | 105.57 g/mol | |

| CAS Number | 42105-26-0 | |

| Physical Form | Solid | |

| Melting Point | 166-169 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | 4°C, protect from light, stored under nitrogen |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of amine hydrochlorides are provided below. These are generalized procedures that can be adapted for this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for its determination using a capillary tube apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of the sample is obtained.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis and biological assays. A general qualitative solubility testing protocol is described below.

Materials:

-

This compound sample

-

Test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, dichloromethane, diethyl ether)

-

Graduated pipettes

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The test tube is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration. If a suspension or precipitate remains, it is considered insoluble or sparingly soluble.

-

Quantitative Analysis (Optional): For a more precise determination of solubility, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or HPLC after filtration.

Representative Synthetic Workflow

But-3-yn-2-amine hydrochloride CAS number and molecular weight

This document provides a detailed overview of But-3-yn-2-amine hydrochloride, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Chemical Identifiers

This compound is a chemical intermediate with various applications in scientific research. Depending on its stereochemistry, it is identified by different CAS numbers. The molecular formula for all forms is C₄H₈ClN, and the molecular weight is consistently reported as 105.57 g/mol .[1][2]

A summary of the key identifiers for this compound and its stereoisomers is presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Racemic/Unspecified) | 42105-26-0[2][3] | C₄H₈ClN | 105.57[2] |

| (S)-But-3-yn-2-amine hydrochloride | 1414960-66-9[1] | C₄H₈ClN | 105.57[1] |

| (R)-But-3-yn-2-amine hydrochloride | 869349-15-5 | C₄H₈ClN | 105.57 |

Physicochemical Properties

This compound is typically a solid at room temperature.[3] For optimal stability, it should be stored at 4°C, protected from light and moisture.[1][3] The purity of commercially available this compound is generally high, often exceeding 97%.[1][2][3]

| Property | Value |

| Physical Form | Solid[3] |

| Purity | ≥97%[1][2][3] |

| Storage Conditions | 4°C, protect from light, sealed storage, away from moisture[1][3] |

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its applications are wide-ranging, from the synthesis of various organic compounds to being a starting material in drug development and biological research.[2] The presence of a terminal alkyne and an amine group makes it a valuable reagent for introducing these functionalities into more complex molecules. In recent years, there has been growing interest in the potential of this compound in the development of new pharmaceutical agents.[2]

Safety Information

Appropriate safety measures must be taken when handling this compound. It is essential to use this compound in a well-ventilated area and to wear appropriate personal protective equipment. Animal studies have indicated that high concentrations of this compound may lead to respiratory distress and neurological issues.[2]

Logical Relationship of this compound Stereoisomers

The relationship between the racemic mixture and its constituent enantiomers can be visualized as a hierarchical structure. The general, unspecified compound branches into its specific stereoisomers.

Caption: Hierarchical relationship of this compound and its stereoisomers.

References

Spectroscopic Analysis of But-3-yn-2-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-amine hydrochloride is a chemical compound of interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex molecules. Its structure, featuring a primary amine, a methyl group, and a terminal alkyne, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific salt, this document combines data for the parent free amine with predicted values and characteristic spectral features for the functional groups present, offering a robust reference for researchers.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₄H₈ClN |

| Molecular Weight | 105.57 g/mol [1] |

| CAS Number | 42105-26-0[2] |

| IUPAC Name | but-3-yn-2-amine;hydrochloride[1] |

| Synonyms | 1-Methyl-2-propynylamine hydrochloride, 3-Butyn-2-amine HCl |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data is predicted for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR (Proton NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Quartet | 1H | CH-NH₃⁺ |

| ~3.0 - 3.2 | Doublet | 1H | C≡CH |

| ~1.5 - 1.7 | Doublet | 3H | CH₃ |

| ~8.0 - 9.0 (broad) | Singlet | 3H | N⁺H₃ |

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The N⁺H₃ protons are exchangeable with D₂O and the signal would disappear upon addition of a few drops of D₂O to the NMR sample.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) (ppm) | Assignment |

| ~80 - 85 | ≡CH |

| ~75 - 80 | -C≡ |

| ~45 - 50 | CH-NH₃⁺ |

| ~20 - 25 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, a solid, the spectrum would be obtained as a KBr pellet or using an ATR accessory.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Sharp | ≡C-H stretch |

| ~2500 - 3200 | Strong, Broad | N⁺-H stretch of the ammonium salt |

| ~2100 - 2150 | Weak to Medium | C≡C stretch (terminal alkyne) |

| ~1600 - 1630 | Medium | N⁺-H bend (asymmetric) |

| ~1500 - 1550 | Medium | N⁺-H bend (symmetric) |

| ~1370 - 1380 | Medium | C-H bend (CH₃) |

| ~600 - 700 | Strong, Broad | ≡C-H bend |

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt would typically be performed on the free amine, But-3-yn-2-amine, after neutralization. The data presented here is for the free amine (C₄H₇N, Molecular Weight: 69.11 g/mol ).

| m/z | Relative Intensity | Possible Fragment |

| 69 | Moderate | [M]⁺ (Molecular Ion) |

| 68 | Moderate | [M-H]⁺ |

| 54 | Strong | [M-CH₃]⁺ |

| 42 | Moderate | [C₃H₄]⁺ |

| 30 | Base Peak | [CH₃CHNH₂]⁺ |

The fragmentation pattern is characteristic of a primary amine, with alpha-cleavage leading to the stable iminium cation at m/z 30 as the base peak.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

To confirm the N⁺H₃ peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons to each carbon.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization - for the free amine)

-

Sample Preparation: Prepare a dilute solution of the free amine (But-3-yn-2-amine), obtained by neutralizing the hydrochloride salt, in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Acquisition:

-

If using GC-MS, inject the sample onto a suitable GC column to separate it from the solvent and any impurities before it enters the mass spectrometer.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-150).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on Racemic vs. Enantiopure But-3-yn-2-amine Hydrochloride for Researchers and Drug Development Professionals

Introduction: But-3-yn-2-amine is a chiral propargylamine that holds significant interest in medicinal chemistry due to its structural resemblance to known monoamine oxidase (MAO) inhibitors. As with many chiral molecules, the individual enantiomers of but-3-yn-2-amine can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of racemic and enantiopure but-3-yn-2-amine hydrochloride, covering their synthesis, resolution, and a comparative analysis of their properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of racemic and enantiopure this compound is presented in Table 1. While many physical properties are identical for the racemate and individual enantiomers, optical rotation is the distinguishing characteristic of the enantiopure forms.

| Property | Racemic But-3-yn-2-amine HCl | (S)-But-3-yn-2-amine HCl | (R)-But-3-yn-2-amine HCl |

| Molecular Formula | C₄H₈ClN | C₄H₈ClN | C₄H₈ClN |

| Molecular Weight | 105.57 g/mol | 105.57 g/mol | 105.57 g/mol |

| Appearance | Solid | Solid | Solid |

| Melting Point | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

| CAS Number | 42105-26-0 | 1414960-66-9 | Data not available |

Table 1: Physicochemical Properties of this compound Forms.

Synthesis of Racemic this compound

The synthesis of racemic but-3-yn-2-amine can be achieved through various synthetic routes. One common and effective method is the reductive amination of the corresponding ketone, but-3-yn-2-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Experimental Protocol: Reductive Amination of But-3-yn-2-one

Materials:

-

But-3-yn-2-one

-

Ammonia (or an ammonia source, e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (for hydrochloride salt formation)

-

Diethyl ether (for extraction and precipitation)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve but-3-yn-2-one (1 equivalent) in methanol. Add a solution of ammonia in methanol (or ammonium acetate, 1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with aqueous HCl. Extract the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

-

Isolation of the Free Amine: Extract the liberated amine into diethyl ether (3 x volumes). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Hydrochloride Salt Formation: Bubble dry hydrogen chloride gas through the ethereal solution of the amine, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield racemic this compound.

Logical Workflow for Synthesis:

Caption: Synthesis of racemic but-3-yn-2-amine HCl via reductive amination.

Resolution of Racemic But-3-yn-2-amine

The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. A classical and widely used method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2] Chiral acids such as (+)-tartaric acid or its derivatives are commonly employed for this purpose.[1]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Materials:

-

Racemic but-3-yn-2-amine

-

Enantiopure chiral resolving agent (e.g., L-(+)-tartaric acid)

-

Solvent for crystallization (e.g., methanol, ethanol, or a mixture)

-

Sodium hydroxide solution (for liberation of the free amine)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (for hydrochloride salt formation)

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic but-3-yn-2-amine (1 equivalent) in a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 equivalent) in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling rate and solvent choice are critical for achieving good separation. Further cooling in a refrigerator or ice bath can enhance crystallization.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. The mother liquor can be processed separately to isolate the other enantiomer.

-

Purification of the Diastereomeric Salt: The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

-

Liberation of the Enantiopure Amine: Dissolve the purified diastereomeric salt in water and basify the solution with aqueous NaOH (e.g., 2M) to a pH > 10.

-

Extraction and Conversion to Hydrochloride Salt: Extract the liberated enantiopure amine with diethyl ether. Dry the combined organic extracts and form the hydrochloride salt as described in the synthesis of the racemic compound.

-

Analysis: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Logical Workflow for Resolution:

Caption: Resolution of racemic but-3-yn-2-amine via diastereomeric salt formation.

Comparative Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)

| Compound | Target | Anticipated Activity |

| Racemic But-3-yn-2-amine | MAO-B | Moderate inhibition (mixture of active and less active/inactive enantiomer) |

| (R)-But-3-yn-2-amine | MAO-B | Potentially high or low inhibition |

| (S)-But-3-yn-2-amine | MAO-B | Potentially high or low inhibition (complementary to the R-enantiomer) |

Table 2: Anticipated Comparative Biological Activity.

Signaling Pathway Visualization: MAO-B Inhibition

References

Commercial Availability and Technical Guide for (S)-But-3-yn-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-But-3-yn-2-amine hydrochloride, a chiral propargylamine of significant interest in pharmaceutical research and development. This document details its commercial availability, key chemical and physical properties, a representative enantioselective synthesis protocol, and its established role as a potent inhibitor of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases.

Commercial Availability and Suppliers

(S)-But-3-yn-2-amine hydrochloride is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. The typical purity offered is ≥97%. Below is a summary of representative suppliers and their product information.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ChemScene | CS-0147130 | ≥97% | 1414960-66-9 | C₄H₈ClN | 105.57 |

| Sigma-Aldrich | CIAH987F2C9D | 97% | 1414960-66-9 | C₄H₈ClN | 105.57 |

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for (S)-But-3-yn-2-amine hydrochloride is provided below.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-but-3-yn-2-amine;hydrochloride | PubChem |

| Synonyms | (S)-1-Methyl-prop-2-ynylamine hydrochloride | ChemScene[1] |

| CAS Number | 1414960-66-9 | ChemScene[1] |

| Molecular Formula | C₄H₈ClN | ChemScene[1] |

| Molecular Weight | 105.57 | ChemScene[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Storage Conditions | 4°C, protect from light | ChemScene[1] |

| SMILES | N--INVALID-LINK--C#C.[H]Cl | ChemScene[1] |

| InChIKey | YSJBFJIMQKWSDK-WCCKRBBISA-N | PubChem |

Table 2.2: Safety Information

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H317: May cause an allergic skin reaction | GHS07 (Harmful) | P261, P272, P280, P302+P352, P363, P501 |

Data sourced from Sigma-Aldrich and PubChem.

Enantioselective Synthesis: A Representative Protocol

Another established method for obtaining enantiomerically pure amines is the resolution of a racemic mixture. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Below is a representative, two-step experimental protocol for the resolution of racemic but-3-yn-2-amine.

Experimental Protocol: Resolution of Racemic But-3-yn-2-amine

Step 1: Formation of Diastereomeric Salts

-

In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid (the pure D-enantiomer) in 100 mL of methanol. Gentle heating may be applied to facilitate dissolution.

-

To the solution, cautiously add 6.1 mL of racemic but-3-yn-2-amine. An exothermic reaction will occur.

-

Stopper the flask and allow the solution to stand undisturbed at room temperature for 24-48 hours, or until a significant amount of crystalline precipitate has formed.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. These crystals will be enriched in the salt of one of the diastereomers.

Step 2: Liberation of the Enantiomerically Enriched Amine

-

Dissolve the collected crystalline salt in a minimal amount of water.

-

Slowly add a 50% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

-

Cool the solution to room temperature and extract the aqueous layer with three 20 mL portions of diethyl ether in a separatory funnel.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and carefully remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched (S)-but-3-yn-2-amine.

-

To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Application in Drug Development: Inhibition of Monoamine Oxidase B (MAO-B)

(S)-But-3-yn-2-amine hydrochloride belongs to the class of propargylamines, which are well-established as potent, selective, and irreversible inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Its inhibition leads to an increase in synaptic dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

The propargylamine moiety is crucial for the inhibitory activity. It acts as a "suicide" inhibitor, forming a covalent bond with the FAD cofactor at the active site of the MAO-B enzyme, leading to its irreversible inactivation.

Beyond symptomatic relief, MAO-B inhibitors, particularly those with a propargylamine structure, have demonstrated neuroprotective effects. These effects are believed to be independent of their MAO-B inhibitory activity and are associated with the modulation of pro-survival and anti-apoptotic signaling pathways.

Mechanism of MAO-B Inhibition and Neuroprotective Signaling

The neuroprotective effects of propargylamine MAO-B inhibitors are multifaceted and involve the regulation of key cellular processes that are often dysregulated in neurodegenerative diseases.

The inhibition of MAO-B by propargylamines leads to a reduction in oxidative stress by preventing the formation of reactive oxygen species (ROS) that are byproducts of dopamine metabolism. Furthermore, these inhibitors have been shown to modulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors promote neuronal survival, differentiation, and synaptic plasticity.

References

- 1. Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines [organic-chemistry.org]

- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Very mild, enantioselective synthesis of propargylamines catalyzed by copper(I)-bisimine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of But-3-yn-2-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-2-amine hydrochloride is a valuable synthetic intermediate in medicinal chemistry and drug discovery. As with any reactive chemical entity, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in downstream applications. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and a detailed protocol for conducting stability and forced degradation studies. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who handle, store, and utilize this compound.

Introduction

This compound is a chiral propargylamine that serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of a primary amine and a terminal alkyne within the same small molecule imparts a unique reactivity profile, making it a versatile reagent. However, these same functional groups can also be susceptible to degradation under certain environmental conditions. This guide aims to provide a detailed understanding of the factors influencing the stability of this compound and to offer practical guidance for its proper handling and storage.

Recommended Storage and Handling

Proper storage is the first line of defense in preserving the quality of this compound. Based on information from various chemical suppliers, the following conditions are recommended to minimize degradation.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 4°C | Reduces the rate of potential degradation reactions. |

| Light | Protect from light | The propargylamine moiety may be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | Minimizes the risk of oxidation. |

| Physical Form | Solid | The compound is typically supplied and stored as a solid. |

Handling Precautions

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, an understanding of the reactivity of propargylamines allows for the postulation of potential degradation pathways. Forced degradation studies are instrumental in identifying these pathways and the resulting degradation products.[1][2]

Oxidation

The primary amine in this compound can be susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[2] The terminal alkyne could also undergo oxidative cleavage under harsh conditions.

Hydrolysis

While the amine and alkyne functionalities are generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions in the presence of water could potentially lead to degradation. For amine hydrochlorides, the microenvironmental pH can play a significant role in stability.

Thermolysis

At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

Photolysis

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This is a common degradation pathway for many organic molecules and is the basis for the recommendation to store the compound protected from light.

A diagram illustrating the potential degradation pathways is provided below.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4] The following is a general protocol that can be adapted for this compound.

Objective

To identify potential degradation products and pathways for this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.

Materials and Methods

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

-

Photostability chamber

-

Oven

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours. |

| Oxidation | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C in an oven for 48 hours. |

| Photostability | Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. |

Analytical Procedure

-

Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL. A control sample (unstressed) should also be prepared.

-

Stress Exposure : Expose the samples to the conditions outlined in the table above. At specified time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

-

Analysis : Analyze the samples using a stability-indicating LC-MS method. The chromatographic method should be capable of separating the parent compound from all degradation products.

-

Data Evaluation : Compare the chromatograms of the stressed samples with that of the control sample to identify degradation products. The mass spectrometer will aid in the structural elucidation of these products.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a forced degradation study.

Caption: A general workflow for conducting a forced degradation study.

Conclusion

While this compound is a stable compound under the recommended storage conditions, its inherent reactivity necessitates careful handling and an awareness of potential degradation pathways. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge to maintain the integrity of this important synthetic building block. For any application, it is crucial to use material of the highest purity, and understanding its stability is the first step in achieving this. The implementation of forced degradation studies is strongly encouraged to develop robust, stability-indicating analytical methods and to ensure the quality of the final products derived from this compound.

References

Technical Guide to the Safe Handling of But-3-yn-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for But-3-yn-2-amine hydrochloride (CAS No: 42105-26-0). The information presented is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN | [1][2] |

| Molecular Weight | 105.56 g/mol | [1] |

| IUPAC Name | but-3-yn-2-amine;hydrochloride | [1] |

| Synonyms | 1-Methyl-prop-2-ynylamine hydrochloride, 2-Amino-3-butyne hydrochloride | [1] |

| Physical Form | Solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. Amine hydrochlorides are generally more soluble in aqueous solutions than their free base counterparts. | [3] |

| Vapor Pressure | Data not available | |

| Storage Temperature | 4°C, protect from light, stored under nitrogen. | [2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazard associated with this compound is skin sensitization.[1] The parent compound, But-3-yn-2-amine, is also classified as harmful if swallowed.[5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Acute Toxicity (Oral) | 4 (for parent amine) | H302: Harmful if swallowed. |

GHS Label Elements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key stages for safely handling this compound in a laboratory setting. This workflow should be adapted to specific experimental conditions and institutional safety protocols.

Caption: A logical workflow for the safe handling of this compound.

Detailed Safety and Handling Precautions

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials. The recommended storage condition is at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[2][4]

Exposure Controls and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably with a local exhaust ventilation system or in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

-

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to moisture.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[7]

Toxicological Information

Detailed toxicological studies for this compound are limited. The primary identified hazard is its potential to cause an allergic skin reaction.[1] The parent amine, But-3-yn-2-amine, is classified as harmful if swallowed.[5] Due to the lack of comprehensive data, this compound should be handled with care, assuming it may have other uncharacterized toxic properties.

| Toxicity Metric | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction (Skin Sensitizer, Category 1).[1] |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. |

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential health hazards, primarily skin sensitization. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use and follow all institutional safety protocols.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. This compound | 42105-26-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Applications of But-3-yn-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-2-amine hydrochloride is a versatile chiral building block in organic synthesis, valued for its dual functionality of a primary amine and a terminal alkyne. This unique structure makes it a significant reagent in the fields of medicinal chemistry and drug discovery, particularly in the asymmetric synthesis of complex molecules and the application of click chemistry for creating novel compounds.[1][2][3] This guide provides an in-depth overview of its core applications, supported by illustrative workflows and structural information.

Core Structural Features and Chemical Properties

This compound is a salt of a chiral propargylamine. Its utility stems from two key reactive sites: the primary amine at the C2 position and the terminal alkyne at the C3 position.

| Property | Value | Source |

| CAS Number | 42105-26-0 | [4][5] |

| Molecular Formula | C₄H₈ClN | [4][6] |

| Molecular Weight | 105.57 g/mol | [4][6] |

| IUPAC Name | but-3-yn-2-amine;hydrochloride | [4] |

| SMILES | CC(C#C)N.Cl | [4] |

| Purity (Typical) | ≥97% | [1][5] |

| Physical Form | Solid | [5] |

| Storage Conditions | 4°C, protect from light | [5][6] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, simplifying its handling in various laboratory settings.[3]

Key Applications in Synthesis

The bifunctional nature of this compound allows it to serve as a cornerstone in the synthesis of diverse molecular architectures.

Chiral amines are fundamental components of over 80% of all drugs and drug candidates.[7] But-3-yn-2-amine, as a chiral starting material, provides a direct route to more complex, optically active amines, which is a critical aspect of modern pharmaceutical development.[2][8]

One of the most powerful methods for the asymmetric synthesis of amines involves the use of tert-butanesulfinamide (tBS), a chiral amine reagent developed by the Ellman lab.[7][9][10] This methodology is frequently applied to create a wide array of amine structures from simple starting materials.[9][10] The general process involves three main steps:

-

Condensation: The chiral amine reagent (like tBS) is condensed with a carbonyl compound.

-

Nucleophilic Addition: A nucleophile is added to the resulting imine.

-

Cleavage: The chiral auxiliary is removed to yield the desired chiral amine.[9][10]

While a specific protocol for this compound was not found in the search results, a generalized workflow for its use as a chiral building block can be conceptualized.

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[11][12] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide to form a stable 1,2,3-triazole ring.[11][13]

The terminal alkyne in this compound makes it an ideal substrate for CuAAC reactions. This allows for its efficient conjugation to a wide variety of molecules, including biomolecules, polymers, or other small-molecule fragments for drug discovery.[1][11] The resulting triazole ring can act as a stable linker or a bioisostere in the final compound.[11] This reaction is noted for its reliability and insensitivity to aqueous conditions, making it suitable for biomedical applications.[13][14]

Potential in Drug Discovery

The structural motifs accessible from this compound are relevant to drug development. Researchers have explored its potential in the synthesis of compounds for treating various diseases, including cancer and Alzheimer's disease.[1]

-

Scaffold for Libraries: Its utility as a building block for both chiral synthesis and click chemistry makes it a valuable starting point for generating large libraries of diverse compounds for high-throughput screening.[15]

-

Propargylamine Moiety: Propargylamines are a class of compounds that have been used for various biological purposes, including the development of protease inhibitors.[9][10]

For instance, a compound synthesized from this amine could potentially act as an inhibitor in a cellular signaling pathway implicated in cancer.

Safety and Handling

This compound requires careful handling. It may cause an allergic skin reaction.[4][5] Studies have also indicated that high concentrations can lead to respiratory distress and neurological issues in animals.[1] Appropriate personal protective equipment and adherence to safety protocols are mandatory when working with this compound.

Conclusion

This compound stands out as a valuable and versatile building block for synthetic and medicinal chemists. Its combination of a chiral amine and a terminal alkyne provides access to a wide range of complex and biologically relevant molecules. Its application in the robust and efficient click chemistry paradigm further solidifies its importance in modern drug discovery and materials science. While detailed public data on specific reaction yields and protocols are sparse, its structural features and participation in well-established synthetic strategies ensure its continued use in creating novel chemical entities.

References

- 1. biosynce.com [biosynce.com]

- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C4H8ClN | CID 12632905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 42105-26-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric synthesis using (S)-But-3-yn-2-amine hydrochloride as a chiral building block

Application Notes: (S)-But-3-yn-2-amine Hydrochloride in Asymmetric Synthesis

(S)-But-3-yn-2-amine hydrochloride is a valuable chiral building block for asymmetric synthesis, providing a versatile scaffold for introducing both a stereocenter and a reactive alkyne functionality into target molecules. Its utility is most prominent in the synthesis of chiral nitrogen-containing heterocycles and as a precursor for propargylamines, which are key intermediates in the preparation of biologically active compounds and natural products.[1][2]

The primary amine allows for the formation of imines or participation in condensation reactions, while the terminal alkyne is available for a wide array of transformations, including cycloadditions, coupling reactions (like Sonogashira or A³ coupling), and metal-catalyzed cyclizations.[2][3][4] The inherent chirality at the C2 position makes it an excellent starting material for creating more complex chiral architectures, where the stereocenter from the amine is retained in the final product.

One of the most direct applications of this chiral building block is in the Paal-Knorr synthesis of N-substituted pyrroles.[5][6] This classic reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. By using (S)-But-3-yn-2-amine, chemists can readily synthesize chiral pyrroles where the stereogenic center is located on the substituent attached to the pyrrole nitrogen. These resulting chiral pyrroles, equipped with a reactive alkyne handle, are valuable intermediates for drug discovery and materials science.

Logical Workflow for Utilizing the Chiral Building Block

The general workflow for employing (S)-But-3-yn-2-amine hydrochloride involves an initial neutralization step to generate the free amine, which then serves as the nucleophile in subsequent transformations.

Caption: General workflow for using (S)-But-3-yn-2-amine hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis

This protocol details the synthesis of a chiral pyrrole from (S)-But-3-yn-2-amine hydrochloride and hexane-2,5-dione (acetonylacetone), a common 1,4-dicarbonyl compound.

Materials:

-

(S)-But-3-yn-2-amine hydrochloride

-

Hexane-2,5-dione

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Toluene

-

Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium chloride (brine)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Liberation of the Free Amine:

-

In a 50 mL round-bottom flask, dissolve (S)-But-3-yn-2-amine hydrochloride (1.0 eq) in deionized water (10 mL).

-

Slowly add saturated aqueous sodium bicarbonate solution until the pH of the solution is > 8 (confirm with pH paper).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and carefully concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the free (S)-But-3-yn-2-amine. Note: The free amine is volatile and should be used immediately in the next step.

-

-

Paal-Knorr Pyrrole Synthesis: [7]

-

To a 50 mL round-bottom flask containing the freshly prepared (S)-But-3-yn-2-amine (1.0 eq), add hexane-2,5-dione (1.05 eq) and toluene (20 mL).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Water will be collected in the Dean-Stark trap.

-

Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.

-

Wash the reaction mixture with 1 M HCl (2 x 10 mL) and then with saturated aqueous sodium bicarbonate (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole.

-

Reaction Mechanism: Paal-Knorr Pyrrole Synthesis

The mechanism involves the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

Caption: Mechanism of the Paal-Knorr synthesis of a chiral pyrrole.

Data Presentation

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Hexane-2,5-dione | Aniline | HCl (cat.), Methanol | Reflux, 15 min | High (not quantified) | [7] |

| Hexane-2,5-dione | Various primary amines | None, Microwave | 120-150 °C, 2-10 min | Good to Excellent | [7] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃ (cat.), Water | Mild conditions | Good to Excellent | [8] |

| Hexane-2,5-dione | Ammonium hydroxide | Protic/Lewis Acid | N/A | Good to Excellent | [6] |

References

- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

Application Notes and Protocols: But-3-yn-2-amine Hydrochloride in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of But-3-yn-2-amine hydrochloride as a key building block in multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex molecular scaffolds from simple precursors in a single synthetic operation. The unique structure of But-3-yn-2-amine, featuring a primary amine and a terminal alkyne, makes it a versatile substrate for various MCRs, leading to the generation of diverse molecular libraries.

Introduction to this compound in MCRs

This compound is a valuable reagent in organic synthesis, particularly in the construction of propargylamine-containing molecules. Propargylamines are prevalent structural motifs in numerous biologically active compounds, including antifungal agents, and inhibitors of monoamine oxidase. The hydrochloride salt form enhances the stability and handling of the otherwise volatile free amine. In MCRs, the primary amine can readily participate in imine formation, a crucial step in many of these reactions, while the terminal alkyne serves as a versatile handle for subsequent transformations or as a key component in the initial coupling reaction.

Key Multi-Component Reactions

While specific literature detailing multi-component reactions exclusively with this compound is limited, its structural similarity to other propargylamines allows for its application in several well-established MCRs. The following sections outline the potential applications and generalized protocols for this compound in A³ coupling, Ugi, and Passerini reactions.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling reaction is a powerful method for the synthesis of propargylamines. In this one-pot reaction, an aldehyde, an alkyne, and an amine are coupled, typically in the presence of a metal catalyst such as copper, gold, or silver. This compound can serve as the amine component in this reaction.

Reaction Scheme:

Caption: General scheme of the A³ coupling reaction.

Quantitative Data Summary (Illustrative)